molecular formula C18H14ClNO2 B2420699 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid CAS No. 667435-73-6

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid

Cat. No.: B2420699
CAS No.: 667435-73-6
M. Wt: 311.77
InChI Key: DJSUCZRBBDAUCL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a functionalized quinoline derivative of significant interest in medicinal chemistry and chemical biology research. Quinoline-4-carboxylic acids are classically synthesized via the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of a base . This compound serves as a versatile scaffold for the development of novel bioactive molecules. Its primary research value lies in its potential as a key precursor or cap moiety in the design of histone deacetylase (HDAC) inhibitors, which are a prominent class of investigational anticancer agents . Structural analogs of this compound, specifically 2-phenylquinoline-4-carboxylic acids, have demonstrated potent and selective inhibition of HDAC3, leading to cell cycle arrest and the promotion of apoptosis in cancer cell lines in vitro . Furthermore, related styrylquinoline-4-carboxylic acids have been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains, which suggests potential applications in infectious disease research . The core quinoline structure is also recognized for its utility in developing fluorescent probes due to its tunable optical properties, enabling applications in bioimaging and cellular sensing . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUCZRBBDAUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and ethyl acetoacetate in the presence of acetic acid can yield the desired quinoline derivative .

Another approach involves the use of the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular in industrial settings to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: The presence of the electron-donating ethyl group and the electron-withdrawing chlorophenyl group can influence the reactivity of the quinoline ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid and its derivatives. A study evaluated a series of quinoline-4-carboxylic acid derivatives for their efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The results indicated that structural modifications of the quinoline derivatives significantly enhanced their antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus18
This compoundE. coli15
AmpicillinS. aureus20
GentamicinE. coli22

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), bladder (T-24), and lung (A549) cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7150Induction of apoptosis and cell cycle arrest
T-24200Inhibition of Aurora A kinase
A549180Cell cycle phase G1 arrest

In particular, the compound demonstrated an IC50 value of approximately 150 µM against MCF-7 cells, indicating potent inhibitory activity. The mechanism primarily involves the induction of apoptosis and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various kinases involved in cancer progression. The findings suggest strong binding affinities, which may correlate with its observed biological activities.

Table 3: Molecular Docking Results

Kinase TargetBinding Energy (kcal/mol)Key Interactions
Aurora A-9.5Hydrogen bonds with Asp168, Glu171
EGFR-8.7π-stacking with Phe1039
VEGFR-8.5Ionic interaction with Lys1046

Precursor for Synthesizing Other Compounds

Beyond its direct applications, this compound serves as a valuable precursor in the synthesis of other biologically active quinolone derivatives. Its versatility allows for modifications that can lead to new compounds with enhanced or novel biological activities .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with bacterial enzymes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the chlorophenyl and ethyl substituents, resulting in different chemical and biological properties.

    6-Ethylquinoline-4-carboxylic acid: Similar structure but without the chlorophenyl group, leading to variations in reactivity and applications.

    2-(2-Chlorophenyl)quinoline-4-carboxylic acid:

Uniqueness

The presence of both the chlorophenyl and ethyl groups in 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. These substituents can influence the compound’s reactivity, biological activity, and suitability for various applications.

Biological Activity

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClNO2C_{18}H_{14}ClNO_2 with a molecular weight of 311.77 g/mol. The structure features a quinoline core, which is known for its diverse biological activities, including anticancer and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline structure allows it to intercalate with DNA, inhibiting replication in cancer cells.
  • Enzyme Inhibition : It can bind to specific enzymes, altering their functions. For instance, inhibition of the epidermal growth factor receptor (EGFR) has been noted, which is crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism
6hMCF-70.22EGFR Inhibition
DoxMCF-76.18Chemotherapy Agent
6aMCF-73.39Apoptosis Induction

In particular, compound 6h has shown potent inhibitory activity against EGFR kinase with an IC50 value of 0.22μM0.22\,\mu M, comparable to the standard drug Lapatinib (IC50 = 0.18μM0.18\,\mu M) . This compound also induces cell cycle arrest at the G1 phase and promotes apoptosis through upregulation of p53 and caspase pathways.

Antifungal Activity

Quinoline derivatives have also been explored for their antifungal properties. Studies indicate that certain analogs demonstrate significant activity against fungal pathogens such as Candida and Aspergillus species.

Table 2: Antifungal Activity Against Various Pathogens

CompoundPathogenInhibition Rate (%)
2kS. sclerotiorum>80
2nB. cinerea57.7
TebufloquinControl75

The results suggest that modifications on the benzene ring influence antifungal activity significantly .

Case Studies

A notable study involved the evaluation of the compound's effects on breast cancer cell lines (MCF-7). Treatment with 1.87 μM concentrations resulted in significant apoptosis induction and G1 phase arrest, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid?

  • Methodology : The compound can be synthesized via acid chloride intermediates. For example, the quinoline-4-carboxylic acid core is treated with SOCl₂ to form the acid chloride, followed by coupling with amines or other nucleophiles under controlled conditions (e.g., THF solvent, NaH as a base, 0°C to room temperature) . Substituents like the 2-chlorophenyl and ethyl groups are introduced via precursor molecules during cyclization or post-synthetic modifications. Key steps include refluxing in SOCl₂ for 5 hours and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify proton environments and carbon frameworks. For instance, aromatic protons in quinoline derivatives typically resonate between δ 7.0–8.5 ppm, while carboxylic acid protons appear as broad singlets (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine isotopes at m/z 358.17 and 360.17) .
  • IR Spectroscopy : Bands near 1685 cm⁻¹ (C=O stretch) and 1571 cm⁻¹ (C=N quinoline ring) validate functional groups .

Q. How is the purity of synthesized batches assessed?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 97–98% purity) is standard. TLC (silica gel, ethyl acetate/petroleum ether 4:6) monitors reaction progress. Melting point analysis (e.g., 160–162°C for derivatives) provides additional purity validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (lacking ethyl groups) or derivatives with methoxy substituents. Bioassays (e.g., enzyme inhibition, receptor binding) quantify activity changes .
  • Molecular Docking : Computational models predict interactions with target proteins (e.g., binding affinity to kinases or receptors). For example, fluorophenyl analogs show enhanced binding due to halogen interactions in hydrophobic pockets .

Q. What experimental strategies resolve contradictions in spectroscopic data?

  • Methodology :

  • X-ray Crystallography : Resolves ambiguities in NMR assignments by providing definitive bond lengths and angles. For example, crystallographic data for 2-(4-chlorophenyl)-6-methylquinoline derivatives confirm substituent orientations .
  • 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton correlations and carbon-proton connectivity, resolving overlapping signals in aromatic regions .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >75% .

Q. What mechanistic insights guide the design of oxidation/reduction reactions for this compound?

  • Methodology :

  • Oxidation : Potassium permanganate in acidic conditions selectively oxidizes ethyl groups to carboxylic acids, monitored by loss of ethyl proton signals (δ ~1.3 ppm) in NMR .
  • Reduction : NaBH₄ or LiAlH₄ reduces the quinoline ring’s C=N bond, altering electronic properties for enhanced bioactivity. IR confirms loss of C=N stretches (~1571 cm⁻¹) post-reduction .

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